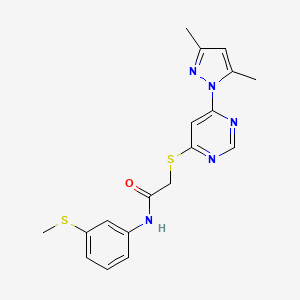

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Description

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a 3-(methylthio)phenyl group via an acetamide linkage. Its synthesis likely involves alkylation of a pyrimidinethiol intermediate with a chloroacetamide derivative, a method analogous to protocols described for structurally related compounds .

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS2/c1-12-7-13(2)23(22-12)16-9-18(20-11-19-16)26-10-17(24)21-14-5-4-6-15(8-14)25-3/h4-9,11H,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVRKGVTPWTMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

The pyrimidine-pyrazole core is typically synthesized via nucleophilic aromatic substitution. In a representative procedure:

- 4-Chloro-6-aminopyrimidine is reacted with 3,5-dimethylpyrazole in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours.

- The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 85–90% of the intermediate.

Thiolation of the Pyrimidine Core

Introduction of the thiol group is achieved through a two-step process:

- Sulfuration : Treatment of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine with Lawesson’s reagent in toluene under reflux (110°C, 6 hours) converts the amine to a thiol group.

- Purification : Recrystallization from ethanol/water mixtures yields 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-thiol with 75–80% purity.

Formation of the Thioether Linkage

The thioether bond is formed via nucleophilic substitution between the pyrimidine-thiol intermediate and a halogenated acetamide precursor.

Synthesis of 2-Chloro-N-(3-(methylthio)phenyl)acetamide

Thioether Bond Formation

- Coupling Reaction : The pyrimidine-thiol (1.0 equiv) and 2-chloro-N-(3-(methylthio)phenyl)acetamide (1.2 equiv) are combined in dry DMF with potassium tert-butoxide (1.5 equiv) at room temperature for 24 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving 70–75% yield.

Final Amide Coupling and Optimization

Reductive Amination Approach

An alternative route involves reductive amination to form the acetamide moiety:

- Aldehyde Formation : Oxidation of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)ethanol using Dess–Martin periodinane in DCM yields the corresponding aldehyde (60–65% yield).

- Reductive Amination : The aldehyde is reacted with 3-(methylthio)aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, followed by purification via recrystallization (methanol/water), yielding 68–72% of the target compound.

Carbodiimide-Mediated Coupling

A patent-derived method employs EDCI.HCl and DMAP for direct amide bond formation:

- Reaction Conditions : 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetic acid (1.0 equiv) and 3-(methylthio)aniline (1.1 equiv) are dissolved in anhydrous DCM. EDCI.HCl (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C under nitrogen.

- Purification : After 24 hours, the mixture is washed with HCl (2.0 M), sodium bicarbonate, and brine. The organic layer is dried (Na₂SO₄), concentrated, and recrystallized (DCM/ethyl acetate), yielding 76% of the product.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thioether Substitution | KOtBu, DMF | 70–75 | 95 | Scalable, minimal byproducts | Requires anhydrous conditions |

| Reductive Amination | NaBH(OAc)₃, DCE | 68–72 | 90 | Mild conditions | Multi-step, lower overall yield |

| EDCI Coupling | EDCI.HCl, DMAP | 76 | 98 | High purity, one-pot reaction | Costly reagents |

Scalability and Industrial Considerations

For large-scale production, the EDCI-mediated coupling method is preferred due to its high yield and purity. Key industrial adaptations include:

- Continuous Flow Systems : To enhance mixing and heat transfer during exothermic steps.

- Solvent Recovery : DCM and ethyl acetate are distilled and reused to reduce costs.

- Quality Control : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally analogous thioacetamide derivatives, focusing on substituent effects, synthetic pathways, and inferred bioactivity.

Structural and Functional Comparison

Key Observations

Pyrimidine Core Modifications: The target compound’s pyrimidine ring is substituted with a pyrazole group, which may facilitate hydrogen bonding or π-π stacking in biological targets. In contrast, Compound 19 () features a 4-oxo-pyrimidinone, increasing polarity but reducing metabolic stability . Compound 736168-34-6 () employs a fused pyrazolo-pyrimidine system, which could enhance planar stacking interactions in nucleic acid targets .

Aryl Group Effects :

- The 3-(methylthio)phenyl group in the target compound provides moderate lipophilicity, favoring membrane permeability. Conversely, the 4-methoxyphenyl group in 736168-34-6 introduces an electron-donating substituent, improving aqueous solubility .

- Compound 19’s 6-(trifluoromethyl)benzo[d]thiazol-2-yl group combines a strong electron-withdrawing CF₃ moiety with a rigid heterocycle, likely enhancing target selectivity and binding affinity .

Synthesis Pathways: All three compounds utilize alkylation of a thiol-containing pyrimidine or pyrimidinone with a chloroacetamide derivative. highlights the use of sodium methylate as a base for similar reactions, suggesting optimized conditions for thioether bond formation .

Bioactivity Implications :

- The target compound’s methylthio and pyrazole groups may synergize to target cysteine-dependent kinases or proteases. Compound 19’s CK1 inhibition (IC₅₀ = 0.8 μM) underscores the role of electron-withdrawing substituents in enhancing potency .

Biological Activity

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structure that includes:

- A pyrimidine ring with a pyrazole substituent.

- A thio group connecting the pyrimidine to an acetamide moiety.

- A methylthio group attached to the phenyl ring.

The molecular formula is , and its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H19N5OS |

| IUPAC Name | 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide |

| CAS Number | 1251628-30-4 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as kinases. For instance, it has been noted for its potential to inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation .

- Receptor Modulation : The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various receptors involved in inflammatory and cancer pathways. These interactions can modulate signaling cascades that lead to altered cellular responses.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells.

Biological Activity Data

Recent studies have evaluated the biological activity of similar compounds and derivatives. Here are some notable findings:

| Study | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Wei et al. (2022) | Pyrazole derivative | 26 | A549 lung cancer cells |

| Li et al. (2022) | Aurora-A kinase inhibitor | 0.16 ± 0.03 | Aurora-A kinase |

| Zheng et al. (2022) | Benzimidazole derivative | 0.03 | NCI-H460 cancer cells |

These studies highlight the potential efficacy of related compounds in targeting cancer cells and suggest that 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide could exhibit similar or enhanced biological activities.

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide:

- Anticancer Properties : A study by Fan et al. demonstrated significant cytotoxicity against A549 lung cancer cells with derivatives showing IC50 values as low as 49.85 µM . This suggests potential for developing new anticancer therapies based on this scaffold.

- Inflammatory Response Modulation : Research indicates that similar pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

- Kinase Inhibition : The compound's structural features suggest it may inhibit key kinases involved in tumor growth and survival, making it a candidate for further investigation in cancer therapeutics .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole C-H protons at δ 2.2–2.5 ppm, thioether S-CH₂ at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (C₁₈H₁₉N₅OS₂, [M+H]⁺ calc. 410.1162) and fragment patterns .

- HPLC : Assess purity using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Consideration : X-ray crystallography resolves conformational ambiguities, particularly for sulfur-containing moieties prone to oxidation .

How can researchers reconcile contradictory bioactivity data (e.g., IC₅₀ variability) across different studies?

Advanced Research Focus

Contradictions often arise from assay conditions or compound stability:

- Assay standardization : Use consistent cell lines (e.g., NCI-H460 for anticancer studies) and control for redox-sensitive thioether degradation .

- Metabolite interference : Monitor stability in DMSO stocks via LC-MS to rule out hydrolysis or oxidation artifacts .

- Dose-response validation : Repeat assays with freshly prepared solutions and include positive controls (e.g., cisplatin for cytotoxicity) .

What computational strategies are recommended for predicting target selectivity and off-target effects?

Q. Advanced Research Focus

- Molecular docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using PyRx or AutoDock Vina; prioritize binding pockets near the pyrimidine-thioether motif .

- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to evaluate entropy-driven binding .

- ADMET prediction : Use SwissADME or ADMETLab to predict metabolic liabilities (e.g., CYP3A4 inhibition due to methylthio groups) .

How can structure-activity relationship (SAR) studies be designed to improve potency against specific enzymes?

Q. Advanced Research Focus

- Core modifications : Replace 3,5-dimethylpyrazole with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions .

- Linker optimization : Substitute thioether with sulfoxide/sulfone to modulate electron density and H-bonding capacity .

- Bioisosteric replacement : Test acetamide vs. carbamate or urea analogs to improve metabolic stability .

What experimental protocols mitigate stability issues (e.g., thioether oxidation) during long-term storage?

Q. Basic Research Focus

- Storage conditions : Lyophilize under argon and store at -20°C in amber vials to prevent light-/oxygen-induced degradation .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions .

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein melting shifts after compound treatment .

- Knockdown/overexpression : Use siRNA or CRISPR to silence putative targets and assess rescue of phenotypic effects .

- Pull-down assays : Biotinylate the compound and perform streptavidin affinity capture followed by LC-MS/MS identification .

What in vivo models are appropriate for preclinical evaluation of pharmacokinetics and toxicity?

Q. Advanced Research Focus

- Rodent PK studies : Administer IV/PO doses (10–50 mg/kg) to determine bioavailability, half-life, and tissue distribution .

- Toxicology screening : Monitor liver/kidney function (ALT, BUN) and hematological parameters in Sprague-Dawley rats .

- Metabolite profiling : Collect plasma/bile samples for UPLC-QTOF analysis to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.